molecular formula C4H2F2INOS B13633436 3-(Difluoromethoxy)-4-iodo-1,2-thiazole

3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Katalognummer: B13633436
Molekulargewicht: 277.03 g/mol
InChI-Schlüssel: ZJBOJSYJKJKRTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of difluoromethoxy and iodine substituents on the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole typically involves the introduction of the difluoromethoxy group and the iodine atom onto the thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents and iodine sources under controlled conditions. For example, the difluoromethoxy group can be introduced using difluoromethyl ethers, while the iodine atom can be added through iodination reactions using iodine or iodine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-4-iodo-1,2-thiazole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is unique due to the combination of the thiazole ring, difluoromethoxy group, and iodine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .

Eigenschaften

Molekularformel

C4H2F2INOS

Molekulargewicht

277.03 g/mol

IUPAC-Name

3-(difluoromethoxy)-4-iodo-1,2-thiazole

InChI

InChI=1S/C4H2F2INOS/c5-4(6)9-3-2(7)1-10-8-3/h1,4H

InChI-Schlüssel

ZJBOJSYJKJKRTI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NS1)OC(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.